kazinol U

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

kazinol U is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity.

化学反応の分析

kazinol U undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may yield different products compared to reduction reactions.

科学的研究の応用

Anti-Melanogenic Effects

Kazinol U has been extensively studied for its ability to inhibit melanogenesis, the process responsible for skin pigmentation. Research indicates that this compound reduces melanin production by targeting key regulatory pathways:

- Inhibition of Tyrosinase : this compound significantly inhibits the expression and activity of tyrosinase, a crucial enzyme in melanin synthesis. This effect is mediated through the downregulation of microphthalmia-associated transcription factor (MITF), which regulates tyrosinase gene expression .

- Impact on Melanogenic Enzymes : In addition to tyrosinase, this compound also reduces the expression of other melanogenic enzymes such as tyrosinase-related proteins (Tyrp1 and Tyrp2) in both in vitro and in vivo models, including human melanoma cells and zebrafish .

Table 1: Mechanisms of Action of this compound on Melanogenesis

| Mechanism | Effect | Reference |

|---|---|---|

| Tyrosinase Inhibition | Reduces melanin production | |

| MITF Downregulation | Decreases expression of melanogenic genes | |

| AMPK Activation | Enhances cytoprotective effects |

Cytoprotective Properties

This compound exhibits cytoprotective effects against oxidative stress and apoptosis. It activates AMP-activated protein kinase (AMPK), which plays a pivotal role in cellular energy homeostasis and survival under stress conditions:

- Protection Against Cytokine-Induced Apoptosis : this compound has shown potential in protecting cells from cytokine-induced apoptotic cell death, suggesting its use in conditions associated with inflammation and oxidative stress .

- AMPK Activation : The activation of AMPK by this compound leads to various downstream effects that promote cell survival and inhibit apoptosis, making it a candidate for therapeutic applications in metabolic disorders and cancer .

Potential Therapeutic Applications

Given its biological activities, this compound presents several promising applications in therapeutic contexts:

- Cosmetic Industry : Due to its anti-melanogenic properties, this compound can be utilized in skin care formulations aimed at treating hyperpigmentation disorders .

- Cancer Therapy : The ability of this compound to induce apoptosis in cancer cells through AMPK activation suggests its potential use as an adjunct therapy in cancer treatment . Further studies are required to evaluate its efficacy across different cancer types.

- Inflammatory Conditions : this compound's cytoprotective effects may also extend to inflammatory diseases, where it can mitigate oxidative stress-related damage .

Case Study 1: Melanogenesis Inhibition

A study conducted on human melanoma cells demonstrated that treatment with this compound led to a significant decrease in melanin production. The study utilized various assays including Western blotting and RT-qPCR to confirm the downregulation of key melanogenic enzymes.

Case Study 2: Cytoprotection Against Oxidative Stress

In another investigation, this compound was tested for its protective effects against oxidative stress-induced apoptosis in human cell lines. Results indicated that cells treated with this compound exhibited enhanced survival rates compared to untreated controls.

作用機序

The mechanism of action of kazinol U involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

類似化合物との比較

kazinol U can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or reactivity. The comparison can help identify the distinct properties and potential advantages of this compound over other compounds. Some similar compounds may include those listed in the PubChem database with similar chemical fingerprints or structural features.

生物活性

Kazinol U is a prenylated flavan derived from the bark of Broussonetia kazinoki Sieb (Moraceae). This compound has garnered attention due to its diverse biological activities, particularly its effects on melanogenesis, anti-inflammatory properties, and cytoprotective effects against apoptotic cell death. This article provides a comprehensive overview of the biological activity of this compound, supported by experimental findings and case studies.

Chemical Structure and Properties

This compound is characterized by its prenyl group, which is significant for its biological activity. The presence of this group enhances the compound's interaction with various biological targets, contributing to its therapeutic potential.

Inhibition of Melanogenesis

Research indicates that this compound effectively inhibits melanogenesis, primarily through the following mechanisms:

- Tyrosinase Inhibition : this compound reduces the expression and activity of tyrosinase, the key enzyme in melanin production. It also down-regulates other melanogenic enzymes such as tyrosinase-related proteins (Tyrp1 and Tyrp2) and microphthalmia-associated transcription factor (MITF), which regulates tyrosinase gene expression .

- AMPK Activation : The compound activates AMP-activated protein kinase (AMPK) via LKB1 activation, which plays a crucial role in cellular energy homeostasis and may contribute to its anti-melanogenic effects .

- In Vivo Evidence : Studies using zebrafish models have confirmed the anti-melanogenic effects of this compound, demonstrating its potential application in treating hyperpigmentation disorders .

Cytoprotective Effects

This compound exhibits cytoprotective properties against cytokine-induced apoptosis. It has been shown to suppress the nuclear factor kappa B (NF-κB) pathway, thereby reducing β-cell damage in diabetic models. This suggests potential therapeutic applications in conditions like type 1 diabetes .

Table 1: Summary of Biological Activities of this compound

Experimental Approaches

Several experimental methodologies have been employed to elucidate the biological activities of this compound:

- Cell Culture Studies : Mouse and human melanoma cells, as well as normal human melanocytes, were cultured to assess the anti-melanogenic effects.

- Biochemical Assays : Tyrosinase activity assays, Western blotting, RT-qPCR, and luciferase reporter assays were conducted to investigate the mechanisms underlying this compound's effects on melanogenesis .

- In Vivo Models : Zebrafish were utilized to confirm the anti-melanogenic effects observed in vitro.

特性

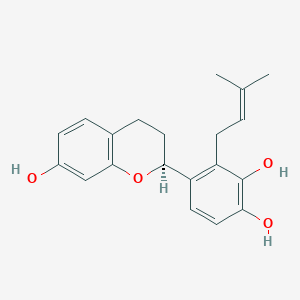

IUPAC Name |

4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3-(3-methylbut-2-enyl)benzene-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-12(2)3-7-16-15(8-9-17(22)20(16)23)18-10-5-13-4-6-14(21)11-19(13)24-18/h3-4,6,8-9,11,18,21-23H,5,7,10H2,1-2H3/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHAAGZZSATGDD-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)O)C2CCC3=C(O2)C=C(C=C3)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1O)O)[C@@H]2CCC3=C(O2)C=C(C=C3)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。